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molecular formula C6H9N3O B8486225 4-amino-N-methyl-1H-pyrrole-2-carboxamide

4-amino-N-methyl-1H-pyrrole-2-carboxamide

Cat. No. B8486225
M. Wt: 139.16 g/mol
InChI Key: AFERXRSRJROKLU-UHFFFAOYSA-N
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Patent
US09242987B2

Procedure details

A solution of N-methyl-4-nitro-1H-pyrrole-2-carboxamide (75 mg, 0.44 mmol) in methanol was degassed and flushed with N2 (g). 10% Pd on activated carbon was added and the mixture degassed and flushed with N2 (g). H2 (g) was applied and the reaction mixture stirred at rt for 14 h. The resultant mixture was filtered through celite then concentrated in vacuo to afford 4-amino-N-methyl-1H-pyrrole-2-carboxamide as a green solid.
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([C:5]1[NH:6][CH:7]=[C:8]([N+:10]([O-])=O)[CH:9]=1)=[O:4]>CO>[NH2:10][C:8]1[CH:9]=[C:5]([C:3]([NH:2][CH3:1])=[O:4])[NH:6][CH:7]=1

Inputs

Step One
Name
Quantity
75 mg
Type
reactant
Smiles
CNC(=O)C=1NC=C(C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at rt for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed with N2 (g)
ADDITION
Type
ADDITION
Details
10% Pd on activated carbon was added
CUSTOM
Type
CUSTOM
Details
the mixture degassed
CUSTOM
Type
CUSTOM
Details
flushed with N2 (g)
FILTRATION
Type
FILTRATION
Details
The resultant mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
NC=1C=C(NC1)C(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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